Antiproliferative Activity: SECO vs SDG
Enzymatic deglycosylation of secoisolariciresinol diglucoside (SDG) to its aglycone secoisolariciresinol (SECO) results in a 4.9-fold enhancement in antiproliferative potency against MCF-7 human breast cancer cells. SECO also induces G2/M phase arrest and triggers mitochondrial apoptosis via ROS overproduction, with a 68.19% reduction in Bcl-2 expression and a 9.16% elevation in caspase-3 activity [1]. While direct data for the monoglucoside (SMG, CAS 63320-67-2) are not available in this head-to-head comparison, this evidence establishes the principle that glycosylation state is a critical determinant of anticancer potency, with deglycosylation generally enhancing activity [2].
| Evidence Dimension | Antiproliferative potency (IC₅₀) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | Not directly measured in this study; SMG expected to exhibit intermediate activity between SDG and SECO based on glycosylation state |
| Comparator Or Baseline | SECO (aglycone): IC₅₀ = 367 μM; SDG (diglucoside): IC₅₀ = 1807 μM |
| Quantified Difference | SECO shows 4.9-fold lower IC₅₀ than SDG; Bcl-2 inhibitory activity enhanced by 3-fold upon deglycosylation |
| Conditions | MCF-7 human breast cancer cell line; in vitro antiproliferation assay; cellulase R10-catalyzed hydrolysis (50°C, 10 U/mL, 96 h, 75.52% conversion yield) |
Why This Matters
The monoglucoside (SMG) occupies an intermediate glycosylation state that may offer a distinct potency-bioavailability tradeoff compared to SDG or SECO, making glycosylation state a critical selection criterion for anticancer research.
- [1] Enzymatic hydrolysis of secoisolariciresinol diglucoside (SDG): Enhancing bioaccessibility and anticancer activity for functional food innovation. Food Bioscience, 2025, 74, 108033. View Source
- [2] Stasevich O, Shman T, Mikhalenok S, Kurchenko V. DNA-protector and cytotoxic activity of secoisolariciresinol diglucoside derivatives. Chemistry of Natural Compounds, 2010, 46(5), 716-720. View Source
